molecular formula C7H16ClNO B2811349 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride CAS No. 1955554-67-2

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B2811349
CAS No.: 1955554-67-2
M. Wt: 165.66
InChI Key: JHQUVBWCGGWANP-UHFFFAOYSA-N
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Description

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt form of 2-(3-methoxycyclobutyl)ethan-1-amine, which is a cyclobutyl derivative

Scientific Research Applications

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is not specified in the search results. The mechanism of action would depend on the specific application or context in which this compound is used.

Safety and Hazards

The compound is associated with several hazard statements, including H303, H315, H319, and H335 . These codes correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

    Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring. This can be achieved through a cyclization reaction of a suitable precursor.

    Methoxylation: The next step is the introduction of the methoxy group (-OCH3) onto the cyclobutyl ring. This can be done using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Used to introduce hydrogen atoms into the molecule.

    Distillation and Crystallization: Employed for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as ammonia (NH3) or primary amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can yield alcohols.

    Substitution: Can yield various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxycyclobutyl)ethan-1-amine
  • 2-(3-Methoxycyclobutyl)ethan-1-amine acetate
  • 2-(3-Methoxycyclobutyl)ethan-1-amine sulfate

Uniqueness

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-methoxycyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-4-6(5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQUVBWCGGWANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-67-2
Record name 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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